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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

Cat. No.: B128172 Get Quote

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra for 5-methyl-1-hexanol. The data presented serves as a benchmark for

researchers, enabling clear structural verification and differentiation from isomeric and related

compounds. The unique spectral signatures discussed are crucial for confirming the identity

and purity of 5-methyl-1-hexanol in research and development settings.

Molecular Structure and Atom Labeling
For clarity in spectral assignment, the carbon and proton environments of 5-methyl-1-hexanol
are systematically labeled. The structure contains seven distinct carbon environments and

seven unique proton environments, with the two terminal methyl groups being chemically

equivalent.

Caption: Labeled structure of 5-Methyl-1-hexanol.

Experimental Protocol
NMR Sample Preparation and Data Acquisition
A sample of 5-methyl-1-hexanol (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as

an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to

a 5 mm NMR tube.[1]
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¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature (25

°C).[2] For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear

Overhauser Effect (nOe) and allow for accurate integration, though this requires significantly

longer acquisition times due to the long relaxation delays needed.[3]
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Caption: Standard workflow for NMR spectral analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/c7/qo/c7qo01126a/c7qo01126a1.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/product/b128172?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Results: ¹H and ¹³C NMR Data
The acquired NMR data are summarized below. Chemical shifts (δ) are reported in parts per

million (ppm) relative to TMS.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Signal Label

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Hf 0.88 Doublet (d) 6H 2 x -CH₃

Hc, Hd 1.15-1.25 Multiplet (m) 4H -CH₂-CH₂-

Hb 1.55 Quintet (quin) 2H CH₂-CH₂OH

He 1.63 Multiplet (m) 1H -CH(CH₃)₂

HOH ~1.7 (variable)
Broad Singlet (br

s)
1H -OH

Ha 3.65 Triplet (t) 2H -CH₂-OH

Note: The chemical shift of the hydroxyl proton (HOH) is variable and depends on

concentration, temperature, and solvent purity. Its signal can be confirmed by a D₂O shake,

which causes the peak to disappear.[4][5]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Label Chemical Shift (δ, ppm) Carbon Type

C6, C7 22.6 CH₃

C5 27.9 CH

C3 29.3 CH₂

C2 32.4 CH₂

C4 38.8 CH₂

C1 63.2 CH₂
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Comparative Interpretation and Discussion
The ¹H and ¹³C NMR spectra provide unambiguous evidence for the structure of 5-methyl-1-
hexanol. The key features allow for clear differentiation from its structural isomers.

¹H NMR Spectrum Interpretation
Isopropyl Signature (Hf, He): The most telling feature is the signal for the two equivalent

methyl groups (Hf) appearing as a doublet at 0.88 ppm. This doublet, integrating to 6H,

arises from coupling to the single adjacent methine proton (He). Correspondingly, the

methine proton (He) appears as a complex multiplet at 1.63 ppm, being split by the six Hf

protons and the two Hd protons. This distinct doublet-multiplet pattern is a hallmark of a

terminal isopropyl group, –CH(CH₃)₂, and is the primary feature distinguishing this molecule

from straight-chain isomers like n-heptanol or isomers with different branching, such as 2-

methyl-1-hexanol.

Hydroxymethyl Group (Ha, HOH): The protons on the carbon bearing the hydroxyl group

(Ha) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical

shift to 3.65 ppm.[6] This signal appears as a triplet due to coupling with the two adjacent

protons on C2 (Hb). The hydroxyl proton itself typically appears as a broad singlet and does

not usually couple with adjacent protons due to rapid chemical exchange.[5][6]

Methylene Chain (Hb, Hc, Hd): The remaining three methylene groups appear in the aliphatic

region between 1.15 and 1.55 ppm. The C2 protons (Hb) at 1.55 ppm are resolved as a

quintet, being split by both the Ha and Hc protons. The signals for Hc and Hd overlap in a

complex multiplet.

¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the presence of

six unique carbon environments, as the two terminal methyl carbons (C6, C7) are chemically

equivalent.

C1 Carbon: The carbon bonded to the hydroxyl group (C1) is the most deshielded among the

aliphatic carbons, appearing at 63.2 ppm due to the strong electron-withdrawing effect of the

oxygen atom.[6]
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Terminal Methyl Carbons (C6, C7): The equivalent methyl carbons appear furthest upfield at

22.6 ppm, which is characteristic of terminal, unsubstituted sp³ carbons.

Aliphatic Chain Carbons (C2-C5): The other carbons of the chain (C2, C3, C4, C5) appear in

the range of 27.9 to 38.8 ppm, consistent with a saturated alkyl framework. The unique

chemical shift for each confirms the specific branching pattern of the molecule.

In comparison, a straight-chain isomer like n-heptanol would display seven distinct signals in its

¹³C NMR spectrum, while an isomer like 2-methyl-1-hexanol would exhibit a different set of

chemical shifts due to the altered position of the methyl branch.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b128172?utm_src=pdf-custom-synthesis
https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
https://www.rsc.org/suppdata/c7/qo/c7qo01126a/c7qo01126a1.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.chemguide.co.uk/analysis/nmr/highres.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://www.benchchem.com/product/b128172#interpreting-the-1h-and-13c-nmr-spectra-of-5-methyl-1-hexanol
https://www.benchchem.com/product/b128172#interpreting-the-1h-and-13c-nmr-spectra-of-5-methyl-1-hexanol
https://www.benchchem.com/product/b128172#interpreting-the-1h-and-13c-nmr-spectra-of-5-methyl-1-hexanol
https://www.benchchem.com/product/b128172#interpreting-the-1h-and-13c-nmr-spectra-of-5-methyl-1-hexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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